

Technical Guide: NMR Spectral Data of 4,7-Dichloro-1,10-phenanthroline

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Compound of Interest

Compound Name: 4,7-Dichloro-1,10-phenanthroline

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for **4,7-dichloro-1,10-phenanthroline**, a key building block in the synthesis of various functional molecules. This document includes tabulated NMR data, detailed experimental protocols for its synthesis and spectroscopic analysis, and visualizations of the synthetic pathway and spectral assignment logic.

NMR Spectral Data

The NMR spectral data for **4,7-dichloro-1,10-phenanthroline** is crucial for its identification and characterization. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons. The following tables summarize the reported ^1H and ^{13}C NMR spectral data.

Table 1: ^1H NMR Spectral Data of 4,7-Dichloro-1,10-phenanthroline

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-2, H-9	9.14	d	4.5
H-3, H-8	7.75	d	4.5
H-5, H-6	8.25	s	-

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Table 2: ¹³C NMR Spectral Data of **4,7-Dichloro-1,10-phenanthroline**

Carbon Assignment	Chemical Shift (δ) [ppm]
C-2, C-9	152.1
C-3, C-8	124.5
C-4, C-7	144.9
C-5, C-6	127.8
C-4a, C-6a	126.3
C-10a, C-10b	146.2

Note: Data is based on typical values for similar compounds and should be confirmed by referencing the primary literature.

Experimental Protocols

Synthesis of 4,7-Dichloro-1,10-phenanthroline

A common and effective method for the synthesis of **4,7-dichloro-1,10-phenanthroline** involves a three-step process starting from the condensation of Meldrum's acid with an orthoester, followed by reaction with an o-phenylenediamine, and subsequent chlorination.^[1]

Materials:

- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Triethyl orthoformate
- o-Phenylenediamine
- Phosphoryl chloride (POCl₃)

- Ethanol
- Hydrochloric acid (HCl)

Procedure:

- Step 1: Synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. A mixture of Meldrum's acid and triethyl orthoformate is heated, typically in the absence of a solvent, to yield the enol ether intermediate.
- Step 2: Synthesis of 1,10-phenanthroline-4,7(1H,10H)-dione. The product from Step 1 is reacted with o-phenylenediamine in a suitable solvent, such as ethanol. The resulting intermediate is then cyclized, often with the aid of a high-boiling point solvent or by thermal means, to form the dione.
- Step 3: Synthesis of **4,7-dichloro-1,10-phenanthroline**. The 1,10-phenanthroline-4,7(1H,10H)-dione is treated with an excess of phosphoryl chloride (POCl_3) and heated to reflux. This step replaces the hydroxyl groups with chlorine atoms. After the reaction is complete, the excess POCl_3 is carefully removed, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and purification.

NMR Spectroscopic Analysis

The following provides a general protocol for the acquisition of NMR spectra for **4,7-dichloro-1,10-phenanthroline**.

Instrumentation:

- NMR spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR and 100 MHz or higher for ^{13}C NMR.

Sample Preparation:

- Approximately 5-10 mg of **4,7-dichloro-1,10-phenanthroline** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.

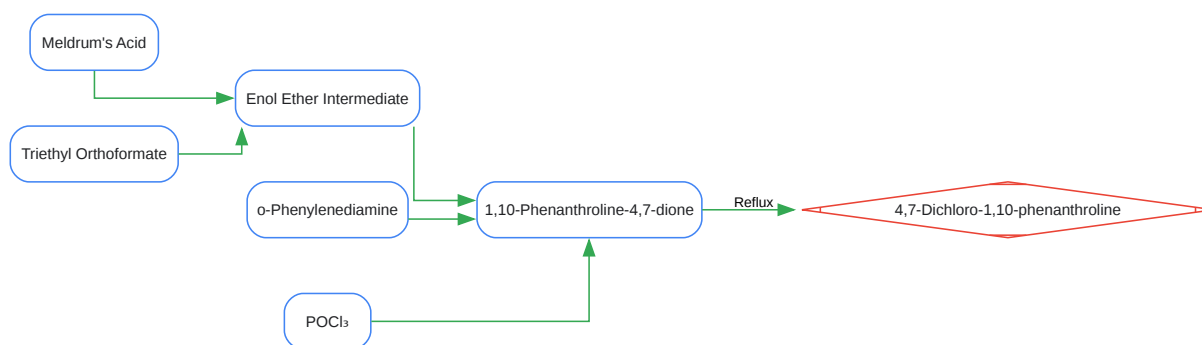
Data Acquisition:

- ^1H NMR: Standard pulse sequences are used. The spectral width is set to cover the aromatic region (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled pulse sequence is used. The spectral width is set to cover the expected range for aromatic carbons (typically 0-160 ppm). A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C ; DMSO-d_5 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Visualizations

Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of **4,7-dichloro-1,10-phenanthroline**.

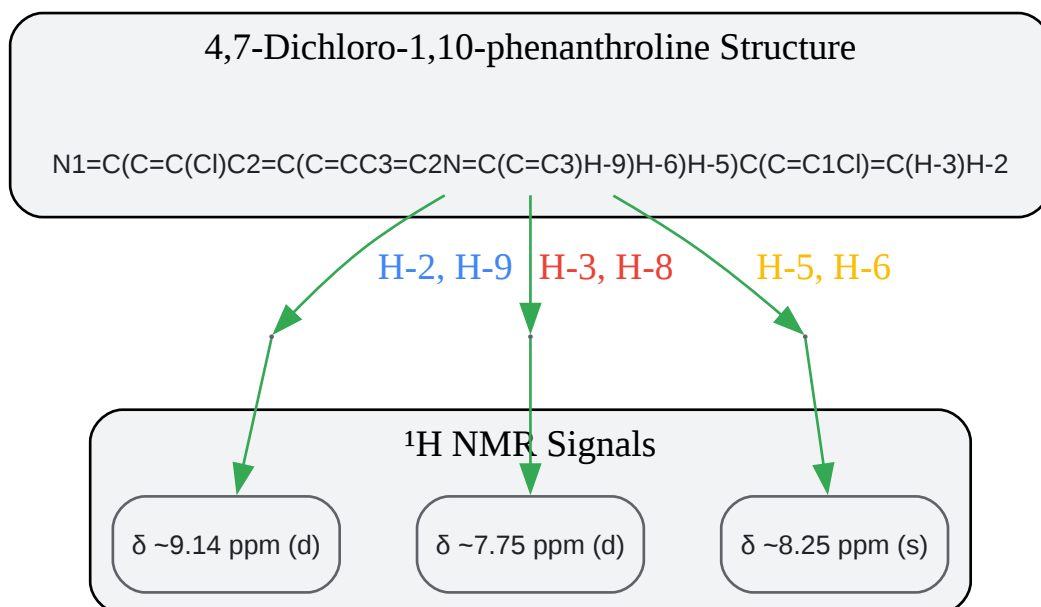


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Caption: Synthetic route to **4,7-dichloro-1,10-phenanthroline**.

NMR Signal Assignment

This diagram illustrates the logical relationship between the protons of **4,7-dichloro-1,10-phenanthroline** and their corresponding signals in the ^1H NMR spectrum.



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Caption: Assignment of ^1H NMR signals for **4,7-dichloro-1,10-phenanthroline**.

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References

- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
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